1-((3-Fluorobenzyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine
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Description
1-((3-Fluorobenzyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine is a useful research compound. Its molecular formula is C16H19FN2O2S2 and its molecular weight is 354.46. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Uses and Pharmacological Potential
Piperazine derivatives are a cornerstone in the design of drugs due to their wide range of therapeutic applications. The structure of piperazine, a six-membered nitrogen-containing heterocycle, is a key component in numerous drugs with diverse pharmacological activities. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and even in imaging applications (Rathi et al., 2016). This wide array of activities is attributed to slight modifications in the substitution pattern on the piperazine nucleus, which can significantly alter the medicinal potential of the resultant molecules.
Moreover, the anti-mycobacterial activity of piperazine and its analogues has been highlighted, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This showcases the compound's potential in addressing critical public health challenges (Girase et al., 2020).
Chemical Reactivity and Biological Activities
The reactivity and biological evaluation of 3-Thioxo-1,2,4-Triazin-5-Ones and their derivatives, which share a similar synthetic strategy with piperazine derivatives, have been extensively studied. These compounds exhibit significant anticancer, anti-HIV, antimicrobial, and enzymatic effects, demonstrating the potential of such molecules in medicinal chemistry (Makki et al., 2019).
Pharmacokinetic Parameters and Drug Design
The pharmacokinetic parameters of new systemic fluoroquinolones, which are piperazinyl-substituted, offer insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. This knowledge is vital for understanding the therapeutic efficacy and safety profile of drugs based on the piperazine structure (Neuman, 1987).
Properties
IUPAC Name |
1-[(3-fluorophenyl)methylsulfonyl]-4-(thiophen-3-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S2/c17-16-3-1-2-14(10-16)13-23(20,21)19-7-5-18(6-8-19)11-15-4-9-22-12-15/h1-4,9-10,12H,5-8,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLVLEOGDRDWAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.